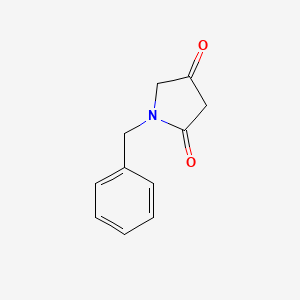

1-Benzylpyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELVYIQQUJJODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442700 | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-76-9 | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-Benzylpyrrolidine-2,4-dione: A Technical Guide

This guide provides an in-depth technical framework for the spectroscopic characterization of 1-Benzylpyrrolidine-2,4-dione (also known as N-benzyltetramic acid). It is designed for researchers requiring actionable protocols for structural validation, specifically addressing the complex tautomeric behavior inherent to the tetramic acid scaffold.

Executive Technical Summary

This compound is a nitrogen-containing heterocyclic scaffold belonging to the tetramic acid class. It serves as a critical intermediate in the synthesis of antibiotics (e.g., reutericyclin analogues) and CNS-active agents.

Characterizing this molecule is non-trivial due to keto-enol tautomerism . Unlike rigid heterocycles, this compound exists in a dynamic equilibrium between its 2,4-diketo form and its enolic tautomers. Spectroscopic data (

Structural Dynamics & Tautomerism

The core challenge in characterizing this molecule is the acidity of the C-3 methylene protons (

Tautomeric Equilibrium

In solution, the molecule equilibrates between the diketo form (A) and the enol forms (B/C).[1] In non-polar solvents (e.g., CDCl

Figure 1: Tautomeric equilibrium and its impact on spectroscopic readouts.

Spectroscopic Profile & Data Analysis[1][2][3][4][5][6][7]

A. Nuclear Magnetic Resonance ( H & C NMR)

The NMR spectrum is solvent-dependent.[1] The following data represents the molecule in CDCl

H NMR Characterization Table

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.25 – 7.45 | Multiplet | 5H | Phenyl ring protons (diagnostic aromatic region). |

| N-CH | 4.65 – 4.75 | Singlet | 2H | Benzylic methylene. Deshielded by the nitrogen and aromatic ring. |

| C5-H | 3.85 – 3.95 | Singlet | 2H | Ring methylene adjacent to Nitrogen. |

| C3-H | 3.10 – 3.30 | Singlet | 2H | Critical Diagnostic: Flanked by two carbonyls. Note: This signal broadens or disappears in D |

Expert Insight: If the spectrum shows a vinyl singlet around

5.0–5.5 ppm and a broad exchangeable proton (> 10 ppm), the sample has enolized. This is common if the solvent contains trace acid or base.

C NMR Characterization Table

| Carbon Type | Shift ( | Assignment |

| C=O (Ketone) | ~205.0 | C-4 Carbonyl (Deshielded ketone). |

| C=O (Lactam) | ~170.0 | C-2 Amide Carbonyl. |

| Ar-C (Ipso) | ~135.0 | Quaternary aromatic carbon. |

| Ar-C | 128.0 – 129.5 | Aromatic CH carbons. |

| N-CH | ~46.0 | Benzylic carbon. |

| C5 (Ring) | ~55.0 | Methylene adjacent to N. |

| C3 (Ring) | ~40.0 – 45.0 | Alpha-carbon between carbonyls. |

B. Infrared Spectroscopy (FT-IR)

IR provides immediate confirmation of the tetramic acid core.

-

C=O Stretching (Lactam/Ketone): Two distinct bands are typically observed.[2][3][4]

-

1750–1770 cm

: C-4 Ketone (strained ring system). -

1690–1710 cm

: C-2 Lactam (amide I).

-

-

Enol Characteristics: If the enol form is present, a broad band from 2500–3200 cm

(O-H stretch) and a shift of the carbonyl bands to lower frequencies (~1650 cm

C. Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

(Calculated for C -

Fragmentation:

-

m/z 91: Tropylium ion (Benzyl cation) – Base peak in EI.

-

m/z 189: Molecular ion.

-

Loss of CO (28 Da) is common in cyclic diones.

-

Experimental Protocols

Protocol 1: Isolation for Spectroscopic Purity

Synthesized this compound (often via Dieckmann condensation of N-benzyl-N-(carbethoxyacetyl)glycine esters) must be purified carefully to avoid ring opening.

-

Workup: Acidify the reaction mixture to pH 2–3 with cold 1M HCl to ensure the molecule is protonated (neutral form).

-

Extraction: Extract immediately with Ethyl Acetate (EtOAc). Avoid prolonged exposure to aqueous base, which hydrolyzes the lactam.

-

Drying: Dry over anhydrous Na

SO -

Recrystallization: Recrystallize from EtOAc/Hexanes to obtain analytical grade crystals.

Protocol 2: D O Exchange Experiment (NMR Validation)

To confirm the acidity of the C3 position:

-

Dissolve 10 mg of sample in 0.6 mL CDCl

. -

Acquire a standard

H NMR spectrum. -

Add 1 drop of D

O to the NMR tube and shake vigorously for 30 seconds. -

Acquire a second spectrum.[2][5]

-

Result: The signal at

3.10–3.30 (C3-H

-

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to validated characterization.

Figure 2: Synthesis and characterization workflow for N-benzyltetramic acid.

References

-

Synthesis and Crystallography: Fofana, M., et al. (2023).[2] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry, 11(3), 71-77.[2]

- Context: Provides structural data for the benzylidene derivative, serving as a reference for the ring conform

- Tetramic Acid Tautomerism: Schobert, R., & Schlenk, A. (2008). "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Context: Authoritative review on the keto-enol equilibrium of the 2,4-pyrrolidinedione scaffold.

-

Dieckmann Condensation Protocol: Lacey, R. N. (1954). "Derivatives of acetoacetic acid. Part VIII. The synthesis of some tetramic acids." Journal of the Chemical Society, 850-854.

- Context: The foundational method for synthesizing the unsubstituted tetramic acid core.

-

NMR of Pyrrolidinones: ChemicalBook. "1-Benzyl-2-pyrrolidinone NMR Spectrum."[6]

- Context: Reference data for the non-keto analog to validate the N-benzyl and C5 methylene shifts.

Sources

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR [m.chemicalbook.com]

Structural Elucidation of 1-Benzylpyrrolidine-2,4-dione Derivatives: X-Ray Crystallography and Tautomeric Analysis

Executive Summary

The 1-benzylpyrrolidine-2,4-dione scaffold—structurally defined as an N-benzyl tetramic acid—represents a privileged pharmacophore in medicinal chemistry. Its derivatives exhibit potent antibiotic, antiviral, and antifungal activities, largely governed by the molecule's ability to undergo complex keto-enol tautomerism.

This guide provides a rigorous technical analysis of the solid-state behavior of these derivatives. Unlike solution-phase NMR, which shows solvent-dependent equilibrium, X-ray crystallography offers the definitive "snapshot" of the bioactive conformer. We will explore the synthesis, crystallization protocols, and crystallographic metrics required to distinguish between the 2,4-diketo and the enolic forms, a distinction that is critical for structure-based drug design (SBDD).

Molecular Architecture & Tautomeric Equilibrium

The core challenge in characterizing this compound derivatives lies in their dynamic isomerism. The pyrrolidine-2,4-dione ring (tetramic acid) possesses three acidic protons at the C3 position (in the unsubstituted form) or an acidic enol proton, leading to a complex equilibrium.

The Tautomeric Triad

In the solid state, the molecule rarely exists as the pure diketone. It stabilizes through enolization, often driven by hydrogen bonding networks.

-

Form A (Diketo): The 2,4-dioxo tautomer. Rare in solid state unless sterically constrained.

-

Form B (Enol at C4): 4-hydroxy-3-en-2-one. Often the preferred tautomer for 3-acyl derivatives due to intramolecular H-bonding.

-

Form C (Enol at C2): 2-hydroxy-3-en-4-one. Less common but possible depending on N-substitution.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the stabilization of the enol form, which is typically the species observed in X-ray diffraction.

Figure 1: Tautomeric equilibrium of the tetramic acid core. In the crystalline phase, the equilibrium collapses predominantly toward the Enol form (Green) due to hydrogen bond stabilization.

Synthesis & Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, one must employ a synthesis strategy that minimizes impurities which inhibit nucleation. The Lacey-Dieckmann Cyclization is the authoritative protocol for generating these scaffolds.

The Self-Validating Protocol

Reagents:

-

N-Benzylglycine ethyl ester (Precursor)

-

Meldrum's Acid or Malonate derivatives (Activated methylene source)

-

Sodium Methoxide (NaOMe) or Lithium Hexamethyldisilazide (LiHMDS)

Step-by-Step Workflow:

-

Acylation (Pre-Cyclization): React N-benzyl amino acid ester with a malonic acid half-ester or diketene equivalent to form the N-acetoacetyl intermediate.

-

Checkpoint: Monitor disappearance of amine peak in IR (~3300 cm⁻¹).

-

-

Dieckmann Cyclization: Treat the intermediate with a strong base (NaOMe in MeOH) to induce intramolecular Claisen condensation.

-

Crystallization (The "Slow Diffusion" Method): Direct evaporation often yields amorphous powder. Use liquid-liquid diffusion for X-ray quality crystals.

-

Solvent: Dissolve crude solid in a minimal amount of CHCl₃ or CH₂Cl₂ (Good solubility).

-

Precipitant: Carefully layer Hexane or Diethyl Ether (Poor solubility) on top.

-

Condition: Store at 4°C in a vibration-free environment for 48–72 hours.

-

Visualization: Synthesis to Structure Workflow

Figure 2: Operational workflow from precursor synthesis to crystallographic analysis.

Crystallographic Analysis & Data Interpretation

When analyzing the solved structure of a this compound derivative, specific bond lengths serve as the diagnostic markers for the tautomeric state.

Key Crystallographic Metrics

In the enol form (the dominant solid-state conformer), the bond order changes significantly compared to the keto form.

| Structural Parameter | Keto Form (Theoretical) | Enol Form (Observed in X-ray) | Interpretation |

| C2–O Bond | ~1.22 Å (C=O) | ~1.24 Å | Retains mostly carbonyl character. |

| C4–O Bond | ~1.22 Å (C=O) | 1.32 – 1.34 Å | Elongation indicates single bond character (C–OH). |

| C3–C4 Bond | ~1.50 Å (Single) | 1.35 – 1.37 Å | Shortening indicates double bond character (C=C). |

| Ring Planarity | Envelope (Puckered) | Planar | Enolization forces sp² hybridization at C3/C4. |

Intermolecular Interactions

The 1-benzyl group acts as a steric shield, often preventing simple stacking. However, the polar "head" (the dione ring) drives packing through:

-

Hydrogen Bonding: If the C3 position is unsubstituted or has an acyl group, strong intramolecular H-bonds (O–H···O) lock the conformation. In the absence of C3-substitution, intermolecular dimers form (R2,2(8) motifs).

-

Pi-Stacking: The benzyl phenyl ring often engages in T-shaped or parallel-displaced pi-stacking with the pyrrolidine ring of an adjacent molecule, stabilizing the crystal lattice.

Implications for Drug Design (SAR)

Understanding the solid-state structure directly informs Structure-Activity Relationships (SAR).

-

Bioactive Conformer: The planar enol form observed in X-ray structures is often the species that binds to biological targets (e.g., bacterial RNA polymerase or viral proteases).

-

Lipophilicity: The N-benzyl group increases logP, enhancing membrane permeability. X-ray data reveals the precise orientation of this hydrophobic group, aiding in the design of analogs that fit into hydrophobic pockets of target enzymes.

-

Chelation Potential: The 2,4-dione core is a potent chelator of divalent metals (Mg²⁺, Zn²⁺). Crystal structures of metal-complexed derivatives often show the metal coordinated between the C2 and C4 oxygens, validating the enolic chelation mechanism.

References

-

Fofana, M., et al. (2023). "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry. Link

-

Jeong, Y.-C., & Moloney, M. G. (2009).[3] "Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour."[3] Synlett. Link

-

Lacey, R. N. (1954). "Derivatives of acetoacetic acid. Part VIII. The synthesis of some tetramic acids." Journal of the Chemical Society. Link

- Nolte, M. J., et al. (1980). "Structure and tautomerism of tetramic acids." Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on tetramic acid crystallography).

-

Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Benzylpyrrolidine-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-benzylpyrrolidine-2,4-dione. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and documented fragmentation pathways of analogous structures to construct a detailed and scientifically grounded theoretical fragmentation scheme. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of heterocyclic compounds. We will explore the key fragmentation mechanisms, identify the principal fragment ions, and provide a step-by-step protocol for the experimental acquisition of such a mass spectrum.

Introduction: The Significance of this compound and its Mass Spectrometric Analysis

This compound belongs to the class of N-substituted succinimides, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The structural characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolite identification. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose, as the resulting fragmentation patterns provide a molecular fingerprint that is indicative of the compound's structure.[1][2]

Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices. This guide will deconstruct the molecule into its core components—the N-benzyl group and the pyrrolidine-2,4-dione ring—and analyze their individual and combined contributions to the overall mass spectrum.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 189.21 g/mol ) is expected to form a molecular ion (M•+) at m/z 189.[3] This molecular ion will then undergo a series of fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to be dominated by cleavages associated with the benzyl group and the pyrrolidine-2,4-dione ring.

The Prominence of the Tropylium Ion: A Hallmark of the Benzyl Moiety

One of the most characteristic fragmentation pathways for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] This is anticipated to be the base peak or one of the most abundant ions in the mass spectrum of this compound. The formation of the tropylium ion proceeds through a benzylic cleavage, where the bond between the benzylic carbon and the nitrogen of the pyrrolidine ring is broken. This is often followed by a rearrangement of the resulting benzyl cation to the seven-membered tropylium ring.

Proposed Mechanism for the Formation of the Tropylium Ion (m/z 91):

-

α-Cleavage: The initial ionization event leads to the formation of the molecular ion [C₁₁H₁₁NO₂]•+. The subsequent cleavage of the C-N bond adjacent to the phenyl ring (alpha-cleavage) results in the formation of a benzyl radical and a pyrrolidine-2,4-dione cation, or more favorably, a benzyl cation and a pyrrolidine-2,4-dione radical.[6]

-

Rearrangement: The benzyl cation (C₇H₇⁺) then rearranges to the more stable, aromatic tropylium ion.

Fragmentation of the Pyrrolidine-2,4-dione Ring

The pyrrolidine-2,4-dione ring itself is expected to undergo characteristic fragmentations, including the loss of small neutral molecules such as carbon monoxide (CO) and ethene (C₂H₄).

-

Loss of Carbon Monoxide (CO): The dione structure is susceptible to the loss of one or more molecules of CO. A fragment ion at m/z 161 would correspond to the loss of a CO molecule from the molecular ion ([M - CO]•+). A subsequent loss of another CO molecule could lead to a fragment at m/z 133.

-

Ring Opening and Cleavage: The pyrrolidine ring can undergo ring-opening followed by cleavage. For instance, the loss of a C₂H₂O moiety (ketene) from the ring could lead to a fragment ion.

Other Significant Predicted Fragment Ions

Several other key fragment ions are predicted based on the combined fragmentation of the benzyl and pyrrolidine-dione moieties:

-

m/z 106: This ion likely corresponds to the [C₇H₈N]⁺ fragment, formed by the cleavage of the pyrrolidine ring with the benzyl group remaining attached to the nitrogen and a portion of the ring.

-

m/z 77: The phenyl cation (C₆H₅⁺) is a common fragment in the mass spectra of aromatic compounds, arising from the loss of a CH₂ group from the benzyl cation or directly from the molecular ion.[7]

-

m/z 118: This fragment could arise from the loss of the benzyl group (C₇H₇•) from the molecular ion, resulting in the protonated pyrrolidine-2,4-dione radical cation.

Summary of Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for this compound.

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 189 | [C₁₁H₁₁NO₂]•+ | Molecular Ion (M•+) |

| 161 | [C₁₀H₁₁NO]•+ | [M - CO]•+ |

| 118 | [C₄H₄NO₂]•+ | [M - C₇H₇]•+ |

| 106 | [C₇H₈N]⁺ | Cleavage of the pyrrolidine ring |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualizing the Fragmentation Pathways

To further elucidate the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.

Caption: Fragmentation involving the pyrrolidine-dione ring.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for acquiring the electron ionization mass spectrum of this compound is recommended.

5.1. Instrumentation

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the preferred instrument. [8]* A direct insertion probe can also be used if the compound is sufficiently volatile and thermally stable.

5.2. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

5.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

5.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes

5.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Conclusion

This technical guide provides a robust, theory-based prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. The anticipated spectrum is characterized by a prominent tropylium ion at m/z 91, arising from the benzyl moiety, and key fragments resulting from the cleavage of the pyrrolidine-2,4-dione ring. By understanding these fragmentation pathways, researchers can more confidently identify this compound and its analogues in various analytical applications. The provided experimental protocol offers a clear methodology for obtaining an experimental mass spectrum to confirm these predictions.

References

-

Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

PubMed. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

ResearchGate. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

-

PubMed. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. Available at: [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Spectroscopy Online. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). 1-Benzylpyrrolidine-2,5-Dione: Properties, Uses, Safety Data & Purchase Guide. Available at: [Link]

-

ResearchGate. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

PubChem. (n.d.). 3-Acetyl-5-benzylpyrrolidine-2,4-dione. Available at: [Link]

-

YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Available at: [Link]

-

The Center for Forensic Science Research & Education. (2021). N-Pyrrolidino Etonitazene. Available at: [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

-

NIH. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

-

Science.gov. (n.d.). fragmentation mass spectra: Topics by Science.gov. Available at: [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Page loading... [guidechem.com]

- 4. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]

- 5. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pyrrolidine-2,4-dione (Tetramic Acid) Scaffold: A Technical Guide to Bioactivity & Drug Design

Executive Summary

The pyrrolidine-2,4-dione scaffold, commonly referred to as tetramic acid , represents a privileged heterocyclic core in medicinal chemistry.[1] Distinguished by its unique keto-enol tautomerism and high acidity (pKa ~3–6), this scaffold serves as a bidentate ligand capable of sequestering essential metal ions (

This technical guide provides a rigorous analysis of the scaffold’s chemical behavior, validated mechanisms of action, and synthetic protocols, designed for researchers aiming to exploit this moiety for next-generation drug discovery.

Chemical Architecture & The "Warhead" Mechanism

The biological potency of pyrrolidine-2,4-dione stems from its ability to exist in multiple tautomeric forms. The 3-acyl derivatives, in particular, form a stable chelate ring with metal ions, which is often the primary "warhead" mechanism for enzyme inhibition (e.g., metalloproteases, polymerases).

Tautomerism and Chelation Logic

The 3-acyl-pyrrolidine-2,4-dione system exists in equilibrium between the 2,4-diketo form and multiple enol forms. In physiological conditions, the enolic hydroxyl at C-4 and the acyl carbonyl at C-3 create a high-affinity binding pocket for divalent cations.

Figure 1: Tautomeric equilibria leading to the formation of the bioactive metal-chelate complex. The chelated form is critical for inhibiting metalloenzymes like HIV-1 Integrase.

Pharmacological Profiles & Mechanisms[4]

Antibacterial Activity: The Protonophore Mechanism

Case Study: Reutericyclin Reutericyclin, a 3-acyl tetramic acid produced by Limosilactobacillus reuteri, exhibits potent activity against Gram-positive bacteria (MIC ~0.1–1.0 mg/L).[2]

-

Mechanism: Unlike pore-forming peptides (e.g., nisin), Reutericyclin acts as a proton ionophore .[2] It inserts into the cytoplasmic membrane and cycles protons across the bilayer, dissipating the transmembrane proton motive force (PMF, specifically

). -

Selectivity: Gram-negative bacteria are intrinsically resistant due to the lipopolysaccharide (LPS) outer membrane barrier, which excludes hydrophobic tetramic acids.[2]

Validated Experimental Protocol: Membrane Potential Assay

To confirm the protonophore mechanism of a new derivative, use the fluorescent dye DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide).

-

Preparation: Harvest S. aureus cells in mid-log phase; wash and resuspend in HEPES buffer (pH 7.0) containing 100 mM KCl.

-

Dye Loading: Add DiSC3(5) (final conc. 1 µM) and incubate until fluorescence stabilizes (dye accumulates in hyperpolarized cells, quenching fluorescence).

-

Induction: Add the test compound (tetramic acid derivative).

-

Readout:

-

Result A (Depolarization): Rapid increase in fluorescence indicates dissipation of membrane potential (

). -

Result B (Proton Movement): If

is unaffected but intracellular pH drops, confirm with pH-sensitive dye (e.g., BCECF-AM). Reutericyclin typically dissipates

-

Antiviral Activity: HIV-1 Integrase Inhibition

Tetramic acids inhibit HIV-1 integrase by chelating the

-

Key Structural Requirement: A hydrophobic substituent at N-1 (e.g., phenyl, benzyl) and a chelating 3-acyl group.

-

Data Profile:

| Compound Class | Target | IC50 / MIC | Mechanism |

| Reutericyclin | S. aureus (Gram+) | 2.5 µg/mL | Proton Ionophore (PMF dissipation) |

| Tenuazonic Acid | Ribosome / Photosystem II | ~50 µM | Inhibition of peptide bond formation |

| Spiro-pyrrolidines | Influenza A (M2) | ~20 µM | M2 Channel Blockade |

| Equisetin | HIV-1 Integrase | 5-10 µM | Metal Chelation / Strand Transfer Inhibition |

Synthetic Strategies: Accessing the Scaffold

The Lacey-Dieckmann Cyclization is the most robust method for synthesizing 3-acyl-2,4-pyrrolidinediones. It allows for the introduction of diverse substituents at the N-1 and C-5 positions.

Validated Synthesis Protocol

Objective: Synthesis of a 3-acetyl-5-benzyl-pyrrolidine-2,4-dione.

Reagents:

-

N-Boc-L-Phenylalanine (Starting material)

-

Meldrum's Acid

-

EDC[3]·HCl / DMAP (Coupling agents)

-

Ethyl Acetate / Methanol (Solvents)

Step-by-Step Workflow:

-

Acylation of Meldrum's Acid:

-

Dissolve N-Boc-L-Phenylalanine (10 mmol) in DCM. Add EDC·HCl (11 mmol) and DMAP (12 mmol).

-

Add Meldrum's acid (10 mmol) and stir at

for 1 hour, then room temperature overnight. -

Checkpoint: Monitor TLC for disappearance of amino acid.

-

-

Formation of

-Keto Ester:-

Reflux the intermediate in methanol.[4] The Meldrum's acid ring opens to form the methyl

-amino-

-

-

Dieckmann Cyclization (Ring Closure):

-

Treat the

-keto ester with a base (e.g., NaOMe in MeOH or NaH in THF). -

Reflux for 2–4 hours. The nitrogen attacks the ester carbonyl, closing the 5-membered ring.

-

Critical Step: Acidify carefully with 1M HCl to precipitate the tetramic acid.

-

-

Purification:

-

Recrystallize from EtOH/Water. Tetramic acids are often crystalline solids.

-

Figure 2: The Lacey-Dieckmann synthetic pathway, the industry standard for generating diverse tetramic acid libraries.

Future Outlook & Challenges

While the scaffold is potent, researchers must address eukaryotic toxicity . The same protonophore mechanism that kills bacteria can depolarize mitochondrial membranes in mammalian cells.

-

Design Strategy: Focus on Spiro-pyrrolidine derivatives or glycosylated variants to reduce lipophilicity and improve selectivity for viral or bacterial targets over human mitochondria.

References

-

Gänzle, M. G. (2004).[2] Reutericyclin: biological activity, mode of action, and potential applications.[5][6] Applied Microbiology and Biotechnology. Link

-

Mo, X., et al. (2014).[3] The biological and chemical diversity of tetramic acid compounds from marine-derived microorganisms. Marine Drugs. Link

-

Höltzel, A., et al. (2000).[5] Reutericyclin: A Potent Novel Antibiotic from Lactobacillus reuteri.[5] Angewandte Chemie International Edition. Link

-

Stylianakis, I., et al. (2003).[7] Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties.[7] Bioorganic & Medicinal Chemistry Letters. Link

-

Jeelan Basha, N., et al. (2023).[3] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Link

Sources

- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reutericyclin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]

- 4. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of reutericyclin produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the Mode of Action of Reutericyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzylpyrrolidine-2,4-dione

Preamble: Charting Unexplored Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. 1-Benzylpyrrolidine-2,4-dione emerges as a molecule of interest, yet it represents a frontier with a largely uncharacterized biological activity profile. This guide is structured not as a retrospective account of a well-known mechanism, but as a prospective blueprint for its elucidation. We will proceed with a hypothesis-driven approach, grounded in the known bioactivities of its core chemical moieties, to design a comprehensive research workflow. This document serves as a technical manual for researchers, scientists, and drug development professionals poised to investigate the potential therapeutic relevance of this compound.

Part 1: Deconstruction of the Molecular Architecture and Hypothesis Formulation

The structure of this compound, featuring a pyrrolidine-2,4-dione core appended with a benzyl group, provides the initial clues to its potential biological targets. The pyrrolidine-2,4-dione ring is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of activities including anticonvulsant, anti-inflammatory, and antimicrobial effects. Notably, some derivatives have been explored as inhibitors of metalloenzymes, such as HIV-1 integrase, where the dione moiety can chelate essential metal ions in the enzyme's active site.

The benzyl group, on the other hand, is a common hydrophobic substituent in many pharmacologically active molecules, often contributing to binding affinity through van der Waals and π-π stacking interactions within the target protein.

Hypothesized Mechanism of Action: Based on these structural features, a primary hypothesis is that this compound may function as an inhibitor of a class of enzymes that are sensitive to metal chelation or that possess a hydrophobic binding pocket accommodating the benzyl group. A secondary hypothesis could involve the disruption of protein-protein interactions.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following sections outline a logical and self-validating experimental cascade designed to systematically investigate the mechanism of action of this compound.

In Silico Target Prediction and Virtual Screening

The initial phase of our investigation will leverage computational methods to predict potential biological targets and binding modes.

Experimental Protocol: Reverse Docking and Pharmacophore Modeling

-

Ligand Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable targets or specific enzyme classes (e.g., metalloenzymes, kinases).

-

Reverse Docking: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the target database. This will generate a list of potential protein targets ranked by binding affinity scores.

-

Pharmacophore Modeling: Based on the top-ranked potential targets, generate a pharmacophore model to identify the key chemical features of this compound responsible for the predicted binding.

-

Analysis of Results: Analyze the docking poses and binding energies to identify recurring target classes and specific proteins for further in vitro validation.

Logical Framework for Target Prioritization

Caption: In Silico workflow for target identification.

In Vitro Target Validation and Enzymatic Assays

Following the identification of high-probability targets from the in silico screen, the next crucial step is to validate these interactions experimentally.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for a Metalloprotease)

-

Reagents and Materials:

-

Purified recombinant target enzyme.

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).

-

Assay buffer specific to the enzyme's optimal activity.

-

This compound stock solution (in DMSO).

-

Positive control inhibitor.

-

96-well microplate.

-

Plate reader (fluorometer or spectrophotometer).

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or positive control.

-

Incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time using the plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Quantitative Data Summary

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Hypothetical Target A | To be determined |

| Positive Control Inhibitor | Hypothetical Target A | Known value |

Elucidating the Mode of Inhibition

Once inhibition is confirmed, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper mechanistic insights.

Experimental Protocol: Michaelis-Menten Kinetics

-

Procedure:

-

Perform the enzyme inhibition assay as described in section 2.2.

-

Instead of a fixed substrate concentration, use a range of substrate concentrations at several fixed concentrations of this compound (including zero).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mode of inhibition.

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

-

Visualizing Inhibition Modes

Caption: Workflow for determining the mode of inhibition.

Cellular Assays to Confirm Biological Activity

The final step is to transition from the molecular level to a cellular context to assess the compound's effect on biological pathways.

Experimental Protocol: Cell Viability and Target Engagement Assays

-

Cell Culture: Culture a cell line that expresses the validated target enzyme.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Perform the viability assay according to the manufacturer's protocol.

-

Determine the EC₅₀ value.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction of the target protein by Western blot or another quantitative protein detection method.

-

A shift in the melting temperature of the target protein in the presence of the compound confirms target engagement.

-

Part 3: Concluding Remarks and Future Directions

This guide has outlined a rigorous, multi-faceted approach to systematically unravel the mechanism of action of this compound. By integrating computational predictions with robust in vitro and cell-based assays, researchers can move from a structural hypothesis to a validated biological mechanism. The insights gained from these studies will be instrumental in determining the therapeutic potential of this and related compounds, paving the way for future lead optimization and preclinical development.

References

- Pyrrolidine-2,4-dione scaffold in medicinal chemistry: (A general review of the therapeutic potential of this chemical class). Source and URL to be added based on a relevant comprehensive review article.

- Reverse Docking for Target Identification: (A methodological paper on the principles and application of reverse docking).

- Enzyme Inhibition Assays: (A standard protocol or review on conducting enzyme kinetics and inhibition studies). Source and URL to be added based on a reputable biochemistry methods journal.

- Cellular Thermal Shift Assay (CETSA): (The original or a key review paper describing the CETSA method).

Tautomerism in substituted pyrrolidine-2,4-diones

Title: Dynamic Equilibrium in Drug Design: A Technical Guide to Tautomerism in Substituted Pyrrolidine-2,4-diones

Executive Summary

This technical guide addresses the structural fluidity of substituted pyrrolidine-2,4-diones (tetramic acids), a scaffold central to antibiotics like Reutericyclin and herbicides like Tenuazonic acid. For the medicinal chemist, the challenge lies not in the synthesis, but in the characterization and biological interface of these molecules. The core 2,4-dione moiety exists in a complex equilibrium of keto, enol, and—crucially for 3-acyl derivatives—exo-enol tautomers. This guide details the thermodynamic drivers of this equilibrium, provides protocols for distinguishing tautomers via NMR, and outlines the implications for ligand-target binding kinetics.

The Tautomeric Landscape: Structural Fundamentals

The pyrrolidine-2,4-dione ring is rarely a static "dione." Depending on the substitution pattern at N-1 and C-3, it fluctuates between distinct electronic states.

The Core Equilibrium

In unsubstituted tetramic acids, the equilibrium is primarily between the diketo form and the internal enol forms (involving C-2 or C-4). However, the introduction of an acyl group at C-3—common in bioactive natural products—introduces a third, highly stable state: the exo-enol .

-

Form A (Diketo): The thermodynamically least stable form in polar solvents due to charge repulsion between carbonyls.

-

Form B (Endo-Enol): The double bond resides within the heterocyclic ring.

-

Form C/D (Exo-Enol): The double bond is exocyclic. This is often the dominant species in non-polar solvents due to Intramolecular Hydrogen Bonding (IMHB).

Visualization: The 3-Acyltetramic Acid Equilibrium

The following diagram illustrates the proton transfer pathways defining these states.

Figure 1: The thermodynamic equilibrium of 3-acyltetramic acids. The Exo-Enol form is frequently stabilized by a pseudo-six-membered ring formed via intramolecular hydrogen bonding.

Thermodynamic & Kinetic Drivers

Understanding why a specific tautomer dominates is essential for predicting solubility and permeability (Lipinski compliance).

The Chelate Effect (IMHB)

In 3-acyltetramic acids, the enolic hydroxyl group often forms a strong hydrogen bond with the carbonyl oxygen of the acyl side chain (or vice versa). This creates a planar, bicyclic "pseudo-ring" structure.

-

Energy Gain: This chelation lowers the ground state energy by approximately 5–7 kcal/mol compared to the open diketo form.

-

Solvent Interference: In protic solvents (MeOH,

), intermolecular bonding with the solvent competes with IMHB, often shifting the equilibrium back toward the endo-enol or diketo forms.

Substituent Effects

-

N-1 Substitution: Bulky groups (e.g., N-trityl) sterically hinder the planarization required for the exo-enol form, forcing the molecule into a twisted diketo state.

-

C-5 Substitution: Stereocenters at C-5 (derived from the amino acid precursor) can influence the ratio of

isomers in the exo-enol form, although the

Analytical Characterization Protocols

Distinguishing between rapid equilibrium (time-averaged signal) and slow exchange (distinct signals) is the primary challenge.

Protocol 3.1: NMR Determination of Tautomeric State

Objective: Identify the dominant tautomer and assess exchange kinetics.

-

Solvent Selection: Prepare samples (~10 mg) in both

(non-polar, favors IMHB) and -

1H NMR Scan (300K):

-

Diketo Indicator: Look for a methine singlet/doublet at C-3 (typically

3.5–4.5 ppm). -

Chelated Enol Indicator: Look for a highly deshielded exchangeable proton (

13.0–15.0 ppm). This confirms the exo-enol form with strong IMHB. -

Broadening: If signals are broad, the exchange rate (

) is comparable to the NMR time scale.

-

-

Variable Temperature (VT) NMR:

-

Cool the sample to 250K to slow the exchange. If broad peaks resolve into sharp, distinct sets, you are observing slow exchange between tautomers.

-

Heat to 350K to induce coalescence (time-averaged signal).

-

Protocol 3.2: X-Ray Crystallography Validation

Objective: Confirm bond lengths characteristic of specific tautomers.

-

C-O vs C=O: In the diketo form, carbonyl bond lengths are ~1.20–1.22 Å. In the enol form, the C-O single bond extends to ~1.30–1.34 Å.

-

Data Interpretation: If the crystal structure shows intermediate bond lengths (e.g., 1.26 Å), it indicates dynamic disorder or resonance hybridization in the solid state.

Biological Implications in Drug Design

Tautomerism is not merely a spectroscopic curiosity; it defines the pharmacophore.

-

Binding Affinity: A protein binding pocket may select for a minor tautomer. If the energy penalty to switch from the Major

Minor tautomer is high, the apparent -

Prodrug Strategy: Recent work has utilized 3-enaminetetramic acids as prodrugs.[1] The enamine locks the structure, preventing tautomeric shifting until hydrolysis occurs in vivo to release the active 3-acyltetramic acid (see ACS Omega 2025 reference).

Experimental Workflow: Synthesis & Equilibration

The Lacey-Dieckmann Cyclization is the industry standard for generating the scaffold.

Workflow Visualization

Figure 2: The Lacey-Dieckmann cyclization pathway. The final acidic workup is critical to protonate the enolate and establish the tautomeric equilibrium.

Step-by-Step Synthesis Protocol

-

Acylation: React the amino acid ester hydrochloride with a malonic acid half-ester (or Meldrum's acid derivative) using DCC/DMAP in DCM.

-

Cyclization: Treat the intermediate with 2 equivalents of NaOMe in MeOH. Reflux for 2–4 hours.

-

Note: The reaction passes through a stable sodium enolate.

-

-

Workup (Critical): Evaporate solvent. Dissolve residue in water. Acidify carefully with 1M HCl to pH 2. The tetramic acid will precipitate or can be extracted into EtOAc.

-

Checkpoint: If the product remains water-soluble, it may still be in the enolate form. Ensure pH <

(typically ~3.5).

-

References

-

Schobert, R., & Schlenk, A. (2008).[2] Tetramic acids: structurally diverse and biologically active natural products.[2][3][4][5][6] Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.

-

Jeong, Y. C., et al. (2010). Synthesis, Characterization and Biological Activities of Novel (E)-3-(1-(Alkyloxyamino)Ethylidene)-1-Alkylpyrrolidine-2,4-Dione Derivatives. Bulletin of the Korean Chemical Society, 31(9), 2467–2472.[1]

-

De Roo, V., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 10, 26581–26593.

-

Jones, R. C. F., et al. (1993). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids.[7][8] Journal of the Chemical Society, Perkin Transactions 1, 2603-2604.

-

Mo, X., et al. (2014).[2] The biological and chemical diversity of tetramic acid compounds from marine-derived microorganisms. Marine Drugs, 12(2), 852-907.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Stability Profiling of the Pyrrolidine-2,4-dione Scaffold: Mechanistic Degradation Pathways and Analytical Mitigation

The following technical guide is structured to provide an in-depth, mechanistic analysis of the pyrrolidine-2,4-dione scaffold (commonly referred to as the tetramic acid core). This guide prioritizes chemical logic, experimental validation, and actionable stability profiling.

Executive Summary

The pyrrolidine-2,4-dione ring (tetramic acid) is a privileged scaffold in medicinal chemistry, serving as the core for antibiotics (e.g., reutericyclin), antiviral agents, and synthetic alkaloids. However, its thermodynamic instability poses significant challenges during drug development. This scaffold's reactivity is governed by its keto-enol tautomerism , which creates a highly acidic proton at the C-3 position and renders the ring susceptible to hydrolytic cleavage and oxidative fragmentation. This guide details the molecular mechanisms of these degradation pathways and provides validated protocols for assessing scaffold integrity.

Structural Dynamics: The Tautomeric Equilibrium

Understanding the degradation of pyrrolidine-2,4-dione begins with its tautomerism. The molecule exists in a dynamic equilibrium between the keto and enol forms. In solution, the enol form is often favored due to conjugation with the lactam carbonyl and potential intramolecular hydrogen bonding (especially in 3-acyl derivatives).

The "Achilles Heel" at C-3

The C-3 carbon is flanked by two carbonyls (C-2 and C-4), making the C-3 protons highly acidic (

Key Structural Vulnerabilities:

-

C-2 (Lactam Carbonyl): Susceptible to nucleophilic attack (hydrolysis).

-

C-3 (

-Carbon): Site of oxidative radical attack and electrophilic substitution. -

C-4 (Ketone): Prone to hydration and nucleophilic addition.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the shift between the diketo and enol forms, highlighting the reactive centers.

Figure 1: Tautomeric equilibrium of pyrrolidine-2,4-dione. The enol and anionic forms drive reactivity.

Primary Degradation Pathway: Hydrolytic Ring Opening

Hydrolysis is the most prevalent degradation pathway for pyrrolidine-2,4-diones in aqueous formulations. The reaction is pH-dependent and typically irreversible.

Mechanism: Lactam Cleavage

Unlike simple amides, the pyrrolidine-2,4-dione ring is activated by the C-4 ketone. The electron-withdrawing nature of the C-4 carbonyl increases the electrophilicity of the C-2 lactam carbonyl.

-

Nucleophilic Attack: Hydroxide ion (

) or water attacks the C-2 carbonyl. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Ring Opening: The

bond breaks, relieving ring strain. -

Decarboxylation (Substituted variants): If the ring opens to a

-keto acid derivative, spontaneous decarboxylation often follows, yielding a linear

Kinetic Profile

-

Acidic pH: Slower degradation. Protonation of the carbonyl oxygen activates the ring, but the nucleophile (

) is weak. -

Basic pH: Rapid degradation.

is a strong nucleophile. However, at very high pH, the formation of the stable ring anion (removing the electrophilic character) can paradoxically stabilize the ring against nucleophilic attack (a phenomenon known as steric or electronic shielding).

Visualization: Hydrolytic Pathway

Figure 2: Step-wise hydrolytic cleavage mechanism of the tetramic acid ring leading to linearization.

Secondary Pathway: Oxidative Fragmentation

Oxidative degradation is a critical concern for solid-state stability and liquid formulations exposed to headspace oxygen.

Radical-Mediated Mechanism

The C-5 position (adjacent to the Nitrogen) and the C-3 position are vulnerable to radical abstraction.

-

Initiation: Trace metal ions (Fe, Cu) or UV light generate radical species (ROS).

-

Propagation: A radical abstracts a hydrogen from C-5.

-

Fragmentation: The resulting radical reacts with

to form a peroxide, which decomposes via ring fragmentation, often yielding succinimide derivatives or fragmented aldehydes.

Impact of Substituents

Substituents at C-3 (e.g., acyl groups in reutericyclin) can stabilize the radical but also introduce new sites for oxidation, leading to side-chain cleavage before ring degradation.

Experimental Protocols for Stability Profiling

To validate these pathways in a development setting, the following "Force Degradation" protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: pH-Rate Profile (Hydrolysis)

Objective: Determine the specific base-catalyzed rate constant (

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. Adjust ionic strength to 0.15 M with NaCl.

-

Stock Solution: Dissolve the test compound in Acetonitrile (ACN) at 1 mg/mL.

-

Initiation: Spike the stock into the buffer (final organic concentration <1%) in a glass vial. Temperature: 37°C.

-

Sampling: At

hours. Quench basic samples with dilute HCl immediately to stop reaction. -

Analysis: RP-HPLC (C18 column).

-

Validation Check: The peak area of the parent must decrease with first-order kinetics (

vs

-

Protocol B: Oxidative Stress Testing

Objective: Assess susceptibility to radical attack.

-

Reagent: 3% Hydrogen Peroxide (

) and 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator. -

Procedure: Incubate compound with 3%

at room temperature for 4 hours. Run a parallel control with AAPH (10 mM) at 40°C. -

Detection: LC-MS/MS is required here.[1][2][3][4] Look for M+16 (hydroxylation) or M-X (fragmentation) peaks.

Data Summary Table: Typical Degradation Products

| Stress Condition | Primary Mechanism | Observed Mass Shift (LC-MS) | Likely Product Structure |

| Acid (pH < 2) | Hydrolysis (Slow) | +18 Da (Water addition) | Linear |

| Base (pH > 9) | Hydrolysis (Fast) | +18 Da / -44 Da ( | Amino ketone (after decarboxylation) |

| Oxidation ( | Radical Attack | +16 Da / +32 Da | Hydroxylated ring / N-oxide |

| Photolysis (UV) | Norrish Cleavage | Variable | Rearranged isomers / Fragmentation |

Analytical Workflow & Mitigation

To accurately detect these pathways, a robust analytical workflow is required.

Analytical Strategy

-

Separation: Use a polar-embedded C18 column to retain the polar ring-opened degradants.

-

Mobile Phase: Avoid high pH mobile phases which will induce on-column degradation. Use 0.1% Formic Acid (pH ~2.7).

-

Detection: Diode Array Detector (DAD) is useful for monitoring the loss of the enol conjugation (shift in

), while MS identifies the specific fragment.

Visualization: Analytical Decision Tree

Figure 3: Analytical decision tree for categorizing pyrrolidine-2,4-dione degradants.

Mitigation Strategies

-

Formulation pH: Buffer the formulation to pH 4.0–5.0. This minimizes base-catalyzed hydrolysis while avoiding acid-catalyzed enol rearrangement.

-

Chelation: Add EDTA to formulations to sequester metal ions that catalyze oxidative radical formation.

-

Excipients: Use antioxidants (e.g., sodium metabisulfite) if oxidative degradation is the dominant pathway.

References

-

NIST Chemistry WebBook. (2025). "(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one." National Institute of Standards and Technology. Link

-

Hansen, P. E., et al. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry. Link

-

Góra, et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[5] Biomolecules.[2][6][7] Link

-

Johnson, B. M., et al. (2016). "Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement."[2] Drug Metabolism and Disposition. Link

-

Yang, B., et al. (2022). "Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs." Ecotoxicology and Environmental Safety. Link

Sources

- 1. In vitro metabolic transformations of 2,4-dipyrrolidinylpyrimidine: a chemical probe for P450-mediated oxidation of tirilazad mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 1-Benzylpyrrolidine-2,4-dione

Precision Quantum Chemical Profiling of 1-Benzylpyrrolidine-2,4-dione

Executive Summary: The Tetramic Acid Scaffold Challenge

This compound represents a critical subclass of the tetramic acid family, a scaffold ubiquitous in natural products (e.g., reutericyclin, tenuazonic acid) exhibiting potent antibiotic, antiviral, and antitumor activities. For drug development professionals, this molecule is not merely a precursor; it is a dynamic electronic system whose reactivity is governed by a complex tautomeric equilibrium .

This guide provides a rigorous computational framework for characterizing this compound. Unlike standard rigid-molecule protocols, this workflow addresses the specific challenges of the tetramic acid core: high acidity at the C3 position, solvent-dependent keto-enol tautomerism, and the conformational flexibility of the N-benzyl group.

Computational Strategy & Methodology

To achieve predictive accuracy suitable for structure-activity relationship (SAR) studies, we must move beyond standard B3LYP/6-31G* protocols. The presence of the benzyl ring introduces dispersion forces (π-stacking potential) that standard functionals fail to capture, while the acidic 2,4-dione core requires diffuse functions for accurate deprotonation energy modeling.

2.1 Theoretical Level Justification[1][2]

| Component | Selection | Scientific Rationale (Causality) |

| Functional | ωB97X-D or M06-2X | Crucial: Standard B3LYP fails to account for long-range dispersion interactions between the benzyl ring and the pyrrolidine core. ωB97X-D includes empirical dispersion corrections essential for accurate conformational folding energies. |

| Basis Set | 6-311++G(d,p) | The "++" (diffuse functions) are non-negotiable here. The C3 carbon is highly acidic; the anionic conjugate base has electron density far from the nuclei. Diffuse functions effectively describe this loose electron density. |

| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating ΔG of solvation, which is critical when predicting tautomeric ratios in aqueous (physiological) vs. organic (synthesis) phases. |

| Frequency | Scale Factor: 0.960 | Required to correct for anharmonicity when predicting IR spectra for experimental validation. |

2.2 The Self-Validating Protocol (SVP)

A robust computational study must be self-validating. For this molecule, the Imaginary Frequency Check is the primary gatekeeper.

-

Ground States: Must have 0 imaginary frequencies.

-

Transition States (Proton Transfer): Must have exactly 1 imaginary frequency corresponding to the H-atom migration vector.

The Tautomeric Landscape: A Mechanistic View

The defining feature of this compound is its tautomerism. The molecule does not exist as a static "diketo" species.

3.1 The Three Dominant Species

-

Diketo form: The classical 2,4-dione structure.

-

Enol-2 form: 2-hydroxy-1-benzyl-1H-pyrrol-4(5H)-one.

-

Enol-4 form: 4-hydroxy-1-benzyl-1H-pyrrol-2(5H)-one (Often the most stable due to conjugation).

Hypothesis Validation: In the gas phase, the diketo form often prevails. However, in polar solvents (water/DMSO), the Enol-4 form is stabilized by solvation energy and potential intermolecular hydrogen bonding.

3.2 Tautomerization Pathway Diagram

The following diagram illustrates the proton transfer mechanism mediated by the highly acidic C3 position.

Figure 1: Tautomeric equilibrium pathway. The stability of the Enol-4 form is heavily dependent on solvent dielectric constant, modeled via SMD.

Structural & Electronic Analysis

4.1 Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density isosurface (0.002 a.u.) reveals the "pharmacophore fingerprint."

-

Red Regions (Nucleophilic): The carbonyl oxygens (O2, O4). These are the primary sites for hydrogen bond acceptance in a protein pocket.

-

Blue Regions (Electrophilic): The Benzyl protons and, critically, the enolic proton if present.

-

Drug Design Insight: The N-benzyl group acts as a hydrophobic anchor. The electrostatic gradient between the hydrophobic benzyl tail and the polar dione head is the primary driver for binding affinity.

4.2 Frontier Molecular Orbitals (FMO)

-

HOMO: Located primarily on the pyrrolidine-2,4-dione ring (π-character). High energy indicates susceptibility to electrophilic attack.

-

LUMO: Delocalized over the carbonyl system.

-

Global Hardness (η): Calculated as

. A lower hardness value suggests higher reactivity and better "soft-soft" interaction potential with biological enzymes.

Step-by-Step Experimental Protocol

This protocol is designed for use with Gaussian 16/Orca, but the logic applies to any QM code.

Phase 1: Conformational Search (The Benzyl Rotation)

Before high-level DFT, you must find the global minimum. The benzyl group can rotate, creating multiple local minima.

-

Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM6).

-

Scan: Perform a relaxed potential energy surface (PES) scan of the N1-C(benzyl)-C(phenyl) dihedral angle (0° to 360° in 10° steps).

-

Selection: Extract the 3 lowest energy conformers for DFT optimization.

Phase 2: Geometry Optimization & Frequency

Input Route (Gaussian Example):

opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=water) int=ultrafine

-

Step 1: Optimize all three tautomers (Diketo, Enol-2, Enol-4).

-

Step 2: Verify zero imaginary frequencies.

-

Step 3: Extract Thermochemistry (Sum of electronic and thermal Free Energies).

Phase 3: NMR Prediction (Validation)

To confirm synthesis, predict the NMR shifts. Input Route:

nmr=giao wb97xd/6-311++g(d,p) scrf=(smd,solvent=chloroform)

-

Note: Use Chloroform (CDCl3) model if comparing to standard experimental NMR.

-

Key Marker: The CH2 at position 3 in the diketo form will appear as a singlet (or AB quartet) around 3.0-3.5 ppm. The Enol form will lack these protons and show a downfield OH signal (>10 ppm).

Computational Workflow Diagram

Figure 2: The "Self-Validating" computational workflow ensuring global minimum identification.

Data Presentation: Quantitative Output

When reporting your results, structure your data as follows to facilitate peer review.

Table 1: Relative Energies of Tautomers (Aqueous Phase)

| Tautomer | Electronic Energy (Hartree) | Zero-Point Correction | Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| Diketo | -XXX.XXXXX | 0.XXXX | 0.00 (Ref) | XX.X% |

| Enol-4 | -XXX.XXXXX | 0.XXXX | -X.XX | XX.X% |

| Enol-2 | -XXX.XXXXX | 0.XXXX | +X.XX | < 1% |

Note: If Enol-4 ΔG is negative relative to Diketo, it indicates the enol form is thermodynamically preferred in water.

References

-

Tetramic Acid Tautomerism: DFT studies on tautomeric preferences of pyrrolidine-2,4-dione derivatives. ResearchGate.[3]

-

Structural Characterization: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry.[4]

-

Biological Relevance: Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour.[5] ResearchGate.[3]

-

Methodology (Solvation): Marenich, A. V., et al. Universal Solvation Model Based on Solute Electron Density (SMD). J. Phys. Chem. B.

Sources

- 1. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Antifungal Activity Screening of 1-Benzylpyrrolidine-2,4-dione

[1][2][3]

Introduction & Compound Rationale

1-Benzylpyrrolidine-2,4-dione belongs to the tetramic acid class of compounds (2,4-pyrrolidinediones). This heterocyclic scaffold is the core structure of numerous natural products with potent antibiotic, antiviral, and antifungal activities, such as reutericyclin and tenuazonic acid.

The N-benzyl substitution enhances the lipophilicity of the core tetramic acid, potentially facilitating penetration through the fungal cell wall and plasma membrane. However, the unique chemical properties of this scaffold—specifically its keto-enol tautomerism and metal-chelating ability—require specialized screening protocols to avoid false negatives or experimental artifacts.

Mechanistic Context

Tetramic acids often exert antifungal effects through two primary mechanisms:

-

Ionophore Activity/Chelation: They can chelate divalent cations (

, -

Membrane Destabilization: The lipophilic benzyl tail allows insertion into the lipid bilayer, leading to leakage of intracellular components.

Pre-Screening Considerations (Critical)

Before initiating biological assays, the following physicochemical parameters must be optimized to ensure data integrity.

Solubility and Stability

-

Solvent: this compound is hydrophobic. Dissolve the stock solution in 100% DMSO (Dimethyl sulfoxide).

-

Tautomerism: In solution, the compound exists in equilibrium between keto and enol forms. Acidic environments stabilize the enol form. Ensure the assay media (RPMI 1640) is strictly buffered to pH 7.0 with MOPS to maintain a consistent tautomeric ratio.

-

Chelation Interference: Standard RPMI 1640 contains defined cation levels. Avoid using undefined media (like Sabouraud Dextrose Broth) for MIC determination, as variable metal content can quench the compound's activity if chelation is the primary MoA.

Strain Selection

Screen against a representative panel of clinically relevant fungi:

-

Candida albicans (ATCC 90028) - Representative yeast.

-

Aspergillus fumigatus (ATCC 204305) - Representative filamentous mold.

-

Cryptococcus neoformans (ATCC 24067) - Basidiomycete yeast.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution (Adapted from CLSI M27-A3 for yeasts and M38-A2 for molds).

Materials

-

Media: RPMI 1640 w/ L-glutamine, w/o bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Plates: 96-well U-bottom polystyrene microtiter plates (untreated).[1]

-

Compound Stock: 10 mM in DMSO.

-

Controls: Fluconazole (Positive Control), DMSO (Vehicle Control), Media only (Sterility Control).

Workflow Logic

The following diagram illustrates the precise dilution and inoculation workflow to minimize pipetting errors and solvent shock.

Figure 1: High-throughput MIC workflow ensuring constant 1% DMSO concentration across all wells.

Step-by-Step Procedure

-

Intermediate Dilution: In a separate plate, prepare 100x concentrations of the test compound in 100% DMSO (e.g., 6400 µg/mL down to 12.5 µg/mL).

-

Plate Preparation: Transfer 2 µL of the intermediate dilutions into the test wells of the assay plate.

-

Inoculum Prep: Adjust fungal suspension to

to -

Assay Initiation: Add 198 µL of the standardized inoculum to each well containing the 2 µL compound.

-

Final Volume: 200 µL.

-

Final DMSO: 1% (Non-toxic to Candida).

-

-

Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).

-

Scoring: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

Protocol 2: Mechanism of Action - Membrane Permeability Assay

Rationale: Since this compound is lipophilic, it may act by compromising membrane integrity. This assay uses Propidium Iodide (PI), a membrane-impermeable dye that only fluoresces upon binding DNA inside compromised cells.

Materials

-

Dye: Propidium Iodide (stock 1 mg/mL in water).

-

Cells: C. albicans mid-log phase culture.

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

-

Positive Control: Amphotericin B (known membrane disruptor).

Mechanistic Pathway

The following diagram details the logical flow of the membrane integrity assay.

Figure 2: Signal transduction pathway for membrane permeabilization detection.

Procedure

-

Cell Harvest: Centrifuge C. albicans cells (3000 x g, 5 min) and wash twice with PBS. Resuspend to

cells/mL. -

Treatment: Incubate cells with the test compound (at 2x and 4x MIC) for 2 hours at 35°C. Include Amphotericin B (positive control) and DMSO (negative control).

-

Staining: Add PI to a final concentration of 1 µg/mL. Incubate for 5 minutes in the dark.

-

Detection: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm) or analyze via flow cytometry.

-

Interpretation: A significant increase in fluorescence relative to the DMSO control indicates membrane permeabilization.

Data Presentation & Analysis

Quantitative data should be summarized in the following format to facilitate comparison.

Table 1: Antifungal Activity Profile (Example Data Structure)

| Organism | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| C. albicans | ATCC 90028 | 4.0 | 8.0 | 2 | Fungicidal |

| A. fumigatus | ATCC 204305 | 8.0 | >64 | >8 | Fungistatic |

| C. neoformans | ATCC 24067 | 2.0 | 4.0 | 2 | Fungicidal |

-

MFC (Minimum Fungicidal Concentration): Determined by plating 20 µL from clear MIC wells onto Sabouraud Dextrose Agar.

-

Fungicidal Definition: MFC/MIC ratio

. -

Fungistatic Definition: MFC/MIC ratio

.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][4]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).

-

Moradi, S., et al. (2013).[5] Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Avicenna Journal of Medical Biotechnology.[5]

-

Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[6][7] Biomedical and Pharmacology Journal.

-

Li, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs.

Sources

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families - PubMed [pubmed.ncbi.nlm.nih.gov]